2-Hydroxy-1-(piperazin-1-yl)propan-1-one
Overview
Description
2-Hydroxy-1-(piperazin-1-yl)propan-1-one is a chemical compound with the molecular formula C7H14N2O2. It is a useful research chemical and is often utilized in various scientific studies due to its unique structure and properties . The compound is characterized by the presence of a piperazine ring attached to a hydroxypropanone moiety, making it a versatile building block in organic synthesis.
Mechanism of Action
Target of Action
Similar compounds with a piperazine moiety have been found to interact with serotonin receptors , suggesting a potential target
Mode of Action
Compounds with similar structures have been found to interact with their targets through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Based on the potential interaction with serotonin receptors, it could be inferred that it may influence serotonin signaling pathways .
Result of Action
Based on the potential interaction with serotonin receptors, it could be hypothesized that it may influence mood and behavior .
Biochemical Analysis
Biochemical Properties
It is known that piperazine derivatives, which include this compound, have a wide range of biological activities . These activities can include interactions with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific structure and properties of the compound .
Cellular Effects
It is suggested that this compound might irreversibly damage bacterial cell membranes, leading to leakage of cellular contents such as nucleic acids and proteins . This could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on how the effects of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one vary with different dosages in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one typically involves the reaction of piperazine with an appropriate hydroxypropanone derivative under controlled conditions. One common method involves the reaction of piperazine with 2-hydroxypropanone in the presence of a suitable catalyst and solvent . The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The reaction conditions are optimized to ensure minimal by-product formation and maximum efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1-(piperazin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl group may produce alcohols .
Scientific Research Applications
2-Hydroxy-1-(piperazin-1-yl)propan-1-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyethyl)piperazine: Similar structure but with an ethyl group instead of a propanone moiety.
3-(Piperazin-1-yl)-1,2-benzothiazole: Contains a benzothiazole ring instead of a hydroxypropanone moiety.
2-Hydroxy-2-methyl-1-phenyl-1-propanone: Similar hydroxypropanone structure but with a phenyl group instead of a piperazine ring.
Uniqueness
2-Hydroxy-1-(piperazin-1-yl)propan-1-one is unique due to its combination of a piperazine ring and a hydroxypropanone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-hydroxy-1-piperazin-1-ylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-6(10)7(11)9-4-2-8-3-5-9/h6,8,10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRBBKFUEZDIRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCNCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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